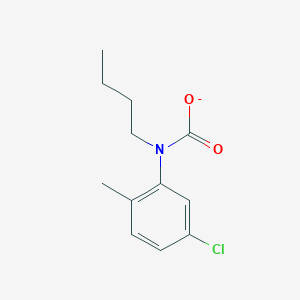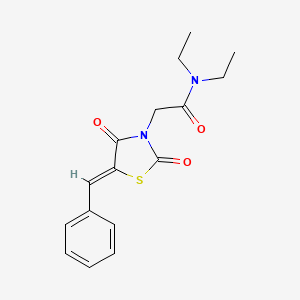
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a butyl group and the phenyl ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
5-chloro-2-methylphenyl isocyanate+butanol→Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The process is typically carried out in a controlled environment to ensure the purity of the final product. The use of high-purity reagents and solvents is essential to achieve the desired quality.
化学反応の分析
Types of Reactions
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, (5-chloro-2-methylphenyl)-, methyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, ethyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, propyl ester
Uniqueness
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is unique due to its specific substitution pattern and the presence of the butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H15ClNO2- |
|---|---|
分子量 |
240.70 g/mol |
IUPAC名 |
N-butyl-N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-14(12(15)16)11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)/p-1 |
InChIキー |
JPZCOICHDRKSBX-UHFFFAOYSA-M |
正規SMILES |
CCCCN(C1=C(C=CC(=C1)Cl)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)
![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)
![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)

}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)
![(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136512.png)
}-N-(3-chlorophen yl)acetamide](/img/structure/B12136513.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12136518.png)
